Lithium diisopropylamide mono(tetrahydrofuran) (LDA) is a strong base and nucleophile commonly used in organic chemistry research. It is typically sold and used as a solution in an inert solvent, such as cyclohexane or tetrahydrofuran (THF).
LDA's strong basicity allows it to deprotonate a wide range of organic compounds, generating carbanions. These carbanions can then act as nucleophiles in various organic reactions, enabling the formation of new carbon-carbon bonds.
Here are some specific examples of LDA applications in scientific research:
Lithium diisopropylamide mono(tetrahydrofuran) (LDA), also known as LDA complex or LDA solution, is a strong Brønsted-Lowry base and a versatile reagent commonly used in organic synthesis. It is typically encountered as a pre-made solution in a non-polar solvent, often cyclohexane or heptane, due to its air and moisture sensitivity [, ]. LDA plays a crucial role in various synthetic transformations, particularly deprotonation reactions, for the generation of carbanions, which are nucleophilic species that act as key intermediates in organic synthesis.
The LDA molecule exists as a complex between lithium diisopropylamide (LDA) and tetrahydrofuran (THF). LDA itself has the formula (CH3)2CH-NLi-CH(CH3)2, featuring a central nitrogen atom bonded to two isopropyl groups and a lithium cation. The lone pair on the nitrogen atom contributes to its strong basicity. THF, a cyclic ether (C4H8O), acts as a Lewis base, coordinating with the Lewis acidic lithium cation through its oxygen atom []. This complexation with THF helps to stabilize the highly reactive LDA molecule.
R-H + LDA → R- + Li+ + THF (where R is an organic group)
This deprotonation reaction is particularly useful for compounds with weakly acidic C-H bonds, such as terminal alkynes, α-hydrogens to carbonyl groups (ketones, esters), and certain nitroalkanes [].
LDA can also participate in other reactions, including:
LDA acts as a strong base due to the lone pair on the nitrogen atom of the diisopropylamide group. This lone pair readily accepts a proton from a weakly acidic C-H bond, forming the corresponding carbanion and lithium diisopropylamide (LiDIsop) molecule. The THF molecule helps to stabilize the Li cation through Lewis acid-base interaction [].
LDA is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
Corrosive